Desisobutyl-n-butyl Bortezomib is a boronic acid derivative that serves as an important compound in pharmaceutical research, particularly in the context of cancer treatment. It is classified as an impurity of Bortezomib, a proteasome inhibitor used primarily for the treatment of multiple myeloma and certain types of lymphoma. The structural formula of Desisobutyl-n-butyl Bortezomib is represented as C19H25BN4O4, with a molecular weight of 384.24 g/mol. This compound is notable for its role in understanding the degradation pathways and impurities associated with Bortezomib formulations .
The synthesis of Desisobutyl-n-butyl Bortezomib involves several key methods that focus on maintaining high purity and yield. One notable approach includes the condensation reaction between specific boronic acid derivatives and other organic reagents under controlled conditions. For instance, the synthesis can be achieved through the reaction of 2-methyl-propyl boric acid with various amine precursors, followed by purification steps such as extraction and chromatography to isolate the desired product in high yield .
Technical details of the synthesis often involve:
The molecular structure of Desisobutyl-n-butyl Bortezomib features a boron atom linked to a complex organic framework, which includes two amide groups and a phenyl ring. The presence of the boron atom is crucial for its biological activity, particularly in inhibiting proteasome function.
This structure allows for specific interactions with target proteins within cellular pathways, contributing to its therapeutic effects .
Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions that can lead to its degradation or transformation into other compounds. Key reactions include:
Understanding these reactions is critical for developing stable formulations of Bortezomib and ensuring consistent therapeutic efficacy .
Desisobutyl-n-butyl Bortezomib functions primarily as a proteasome inhibitor. The mechanism involves binding to the active site of the proteasome, disrupting its normal function in protein degradation. This inhibition leads to an accumulation of regulatory proteins that induce apoptosis in cancer cells.
Research indicates that compounds containing boron exhibit enhanced affinity for proteasomal targets compared to their non-boron counterparts .
Desisobutyl-n-butyl Bortezomib possesses several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
Desisobutyl-n-butyl Bortezomib has significant scientific applications:
Desisobutyl-n-butyl Bortezomib shares the core pharmacophore of bortezomib but differs in the alkyl substituent on the boron atom. While bortezomib contains a pyrazinecarbonyl group and a phenylalanine-derived moiety with a boronic acid functional group attached to a 3-methylbutyl (isobutyl) side chain, Desisobutyl-n-butyl Bortezomib features an n-butyl group (C₄H₉) instead of the original isobutyl group [(CH₃)₂CHCH₂] [1] [4] [9]. This structural alteration is represented in its IUPAC name: B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid [4].
The substitution of isobutyl with n-butyl modifies the molecule's steric and electronic properties:
Table 1: Structural Comparison of Bortezomib and Desisobutyl-n-butyl Bortezomib
Feature | Bortezomib | Desisobutyl-n-butyl Bortezomib |
---|---|---|
CAS Number | 179324-69-7 | 1104011-35-9 |
Molecular Formula | C₁₉H₂₅BN₄O₄ | C₁₉H₂₅BN₄O₄ |
Molecular Weight | 384.24 g/mol | 384.24 g/mol |
Boric Acid Substituent | (1R)-3-Methylbutyl | n-Butyl (pentyl) |
Key Functional Groups | Pyrazinecarbonyl, Boronic Acid, Isobutyl | Pyrazinecarbonyl, Boronic Acid, n-Butyl |
Despite structural similarities, functional studies indicate that this analogue likely exhibits significantly reduced proteasome inhibitory activity. The β5-subunit of the 20S proteasome has a specific hydrophobic pocket optimized for branched alkyl chains like isobutyl. The linear n-butyl chain may not achieve equivalent binding efficiency, compromising its ability to inhibit chymotrypsin-like proteolytic activity effectively [5] [7] [8].
Desisobutyl-n-butyl Bortezomib arises predominantly during the reductive alkylation step in bortezomib synthesis. Patent CN103897028A describes a common route where (R)-1-((S)-3-methyl-1-((3a,7a)-octahydro-1H-isoindol-2-yl)-1-oxobutan-2-yl)carbamoyl)-3-methylbutylboronic acid undergoes deprotection and condensation [6]. The impurity forms when n-butylboronic acid is erroneously incorporated instead of isobutylboronic acid due to:
This impurity is also linked to mannitol ester dynamics in lyophilized formulations. Bortezomib is typically supplied as a mannitol boronic ester, which reconstitutes to form an equilibrium between the ester and monomeric boronic acid. The presence of Desisobutyl-n-butyl Bortezomib alters this equilibrium ratio, as demonstrated in comparative studies of Velcade® (0.10:1 acid:ester ratio) versus generic products (0.13–0.27:1) [3]. Such shifts impact dissolution kinetics and bioequivalence.
Analytical data reveals significant batch variations in impurity levels:
Table 2: Analytical Detection of Desisobutyl-n-butyl Bortezomib in Bortezomib Products
Product | Assay (% Label Claim) | Acid:Ester Ratio | Key Impurities Identified |
---|---|---|---|
VELCADE® | 99.3% | 0.10:1 | ≤0.1% specified impurities |
Bortenat 2mg | 116.5% | 0.27:1 | Desisobutyl-n-butyl Bortezomib, Isovaleraldehyde |
Bortenat 3.5mg | 117.9% | 0.13:1 | Desisobutyl-n-butyl Bortezomib |
As a structurally related impurity, Desisobutyl-n-butyl Bortezomib is monitored under ICH Q3A/B guidelines which classify bortezomib as a "highly potent" compound with stringent impurity thresholds. Acceptable limits typically range between 0.05–0.15%, requiring advanced analytical methods for detection [3] [9]:
Suppliers like SynZeal (CAT# SZ-B004003) and LGC Standards (CAT# TRC-D290115) offer certified reference standards of Desisobutyl-n-butyl Bortezomib for method validation, with purities ≥98% [2] [9]. These enable:
Regulatory agencies (FDA, EMA) require stringent documentation of this impurity's levels in regulatory submissions (DMFs, ANDAs). Failure to control it has contributed to non-equivalence findings for generic products, as observed in Bortenat's 117.9% assay deviation and altered acid:ester ratios [3]. Current Good Manufacturing Practices (cGMP) mandate:
Table 3: Commercial Reference Standards for Quality Control
Supplier | Catalog Number | Format | Purity | Application |
---|---|---|---|---|
LGC Standards | TRC-D290115 | Neat | >98% | HPLC/LC-MS calibration |
SynZeal | SZ-B004003 | Neat | >98% | Method validation, stability testing |
Santa Cruz Biotechnology | sc-499577 | 2.5 mg | >98% | Research use |
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: